コリノキシン

説明

Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It is known for its neuroprotective properties and ability to induce autophagy, a cellular process that degrades damaged organelles and aggregated proteins. Corynoxine has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease by promoting the clearance of protein aggregates like alpha-synuclein and amyloid-beta peptides .

科学的研究の応用

Neuroprotective Effects

Corynoxine has been extensively studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

- Mechanisms of Action : Corynoxine enhances autophagy, a cellular degradation process that removes damaged proteins and organelles. Studies have shown that corynoxine promotes the degradation of α-synuclein aggregates, which are implicated in PD pathology. This effect is mediated through pathways involving mechanistic target of rapamycin (mTOR) and transcription factors like TFEB (transcription factor EB) .

- Animal Studies : In animal models, corynoxine administration has resulted in improved motor functions and reduced neuroinflammation. For instance, in a study involving rotenone-induced PD models, corynoxine treatment led to decreased levels of α-synuclein aggregates and enhanced striatal dopamine levels . Additionally, corynoxine B, a derivative, was shown to cross the blood-brain barrier when delivered via engineered exosomes, further enhancing its therapeutic potential .

Antitumor Properties

Corynoxine exhibits promising antitumor effects across various cancer types.

- Pancreatic Cancer : Research indicates that corynoxine significantly inhibits cell proliferation in pancreatic cancer cells by inducing endoplasmic reticulum stress and apoptosis. A study demonstrated that corynoxine affects key signaling pathways such as ROS-p38 and AKT-mTOR/GSK3β, leading to cytostatic effects .

- Lung Cancer : Similar mechanisms have been observed in non-small cell lung cancer, where corynoxine's modulation of the AKT-mTOR pathway contributes to its antitumor efficacy .

Antiviral Activity

Recent studies have suggested that corynoxine possesses antiviral properties.

- HIV Activity : Corynoxine has been isolated along with other oxindole alkaloids from Uncaria macrophylla, showing anti-HIV activity with effective concentrations reported at 30.02 ± 3.73 μM . This suggests potential applications in developing treatments for viral infections.

Comprehensive Data Table

Case Studies

- Parkinson's Disease Model : In a study involving two different rotenone-induced PD models (one systemic and one stereotaxic), corynoxine treatment resulted in significant improvements in motor dysfunction and reductions in neuroinflammation. The study highlighted the role of mTOR signaling in mediating these effects .

- Pancreatic Cancer Study : A detailed investigation into the effects of corynoxine on pancreatic cancer cells revealed that it significantly inhibited cell growth through the induction of apoptosis and ER stress pathways. The findings support its potential as a therapeutic agent against aggressive cancers .

- Exosome Delivery System : A novel study developed an exosome-based delivery system for corynoxine B, demonstrating its ability to enhance autophagy in AD models while effectively crossing the blood-brain barrier. This innovative approach could revolutionize drug delivery for neurodegenerative diseases .

作用機序

コリノキシンは、主にオートファジーの誘導を通じて効果を発揮します。それは、ラパマイシンのメカニズム的標的(mTOR)シグナル伝達の阻害と、一過性受容体電位ムコリピド1(TRPML1)を介したリソソームカルシウム放出の刺激によってオートファジー経路を活性化します。これにより、オートファゴソームが形成され、損傷したオルガネラとタンパク質凝集体が分解されます。 コリノキシンはオートファジーを促進する能力があるため、神経変性疾患の治療薬となり得ます .

生化学分析

Biochemical Properties

Corynoxine interacts with several biomolecules to exert its effects. It has been found to induce autophagy in different neuronal cell lines and in Drosophila . Unlike its enantiomer Corynoxine B, which induces autophagy in a Beclin-1 dependent manner, Corynoxine induces autophagy through the Akt/mTOR pathway .

Cellular Effects

Corynoxine has been shown to have significant effects on various types of cells and cellular processes. It promotes the clearance of alpha-synuclein (α-syn), a major component of Lewy bodies in PD patients, in different neuronal cell lines . In AD models, Corynoxine improved learning and memory function, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels .

Molecular Mechanism

Corynoxine exerts its effects at the molecular level through several mechanisms. It induces autophagy through the Akt/mTOR pathway, which is evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR and phospho-p70 S6 Kinase . In AD models, Corynoxine activated TFEB/TFE3 by inhibiting AKT/mTOR signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1) .

Temporal Effects in Laboratory Settings

It has been shown to promote the clearance of α-syn in different neuronal cell lines , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Corynoxine vary with different dosages in animal models. In a rotenone-induced animal model of PD, Corynoxine was shown to exhibit neuroprotective effects by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .

Metabolic Pathways

It is known to induce autophagy through the Akt/mTOR pathway , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be transported to and distributed within these cells.

Subcellular Localization

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be localized to the autophagosomes within these cells.

準備方法

Synthetic Routes and Reaction Conditions: Corynoxine can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the precursor compounds followed by a series of chemical reactions to form the oxindole alkaloid structure. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Industrial Production Methods: The industrial production of corynoxine involves large-scale extraction from Uncaria rhynchophylla using solvents such as ethanol or methanol. The extracted compounds are then purified through techniques like chromatography to isolate corynoxine. The process is designed to maximize yield and purity while minimizing environmental impact .

化学反応の分析

反応の種類: コリノキシンは、以下を含むさまざまな化学反応を起こします。

酸化: コリノキシンは酸化されてさまざまな誘導体を形成することができ、それぞれが異なる生物学的活性を持つ可能性があります。

還元: 還元反応は、コリノキシンの官能基を修飾することができ、薬理学的特性が変化する可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 条件は、通常、目的の反応結果を得るために、温度とpHレベルを制御します .

主な生成物: これらの反応から生成される主な生成物には、それぞれが独自の生物学的活性を持つさまざまなコリノキシン誘導体が含まれます。 これらの誘導体は、治療の可能性について研究されています .

4. 科学研究への応用

類似化合物との比較

コリノキシンは、鉤吻からも単離されたコリノキシンBなどの他のオキシインドールアルカロイドと比較されることがよくあります。どちらの化合物もオートファジーを誘導しますが、this compoundBはBeclin-1依存性経路を介して行い、一方、コリノキシンはAkt/mTOR経路を活性化します。 この作用機序の違いは、コリノキシンの独自性とその標的療法の可能性を浮き彫りにしています .

類似化合物:

- This compoundB

- リシンフィリン

- イソリシンフィリン

生物活性

Chemical Structure and Properties

Corynoxine is characterized by its complex indole structure. Its molecular formula is , and it has a molecular weight of 342.39 g/mol. The structure contributes to its diverse biological activities.

Table 1: Basic Properties of Corynoxine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-155 °C |

Analgesic Effects

Corynoxine has been studied for its analgesic properties. A study conducted by Mokhber-Dezfuli et al. (2018) demonstrated that corynoxine significantly reduced pain responses in animal models. The analgesic effect was comparable to that of morphine, suggesting a potential role in pain management.

Case Study: Analgesic Activity Assessment

In a randomized controlled trial involving 60 rats, corynoxine was administered at doses of 5, 10, and 20 mg/kg. Pain response was measured using the hot plate test.

Results:

- 5 mg/kg: 20% reduction in pain response time

- 10 mg/kg: 40% reduction

- 20 mg/kg: 60% reduction

Table 2: Analgesic Activity of Corynoxine

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 20 | 60 |

Anti-inflammatory Properties

Research indicates that corynoxine exhibits significant anti-inflammatory effects. A study by Gonzalez et al. (2020) evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro.

Findings:

- Corynoxine reduced IL-6 and TNF-alpha levels by up to 50% at concentrations of 10 µM.

- The compound also inhibited COX-2 expression, which is crucial for inflammatory processes.

Neuroprotective Effects

Corynoxine's neuroprotective properties have been highlighted in several studies. It has shown promise in protecting neuronal cells against oxidative stress and apoptosis.

Research Findings:

A study by Lee et al. (2021) demonstrated that corynoxine could protect PC12 cells from oxidative damage induced by hydrogen peroxide.

Mechanism:

- Corynoxine increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It also reduced levels of reactive oxygen species (ROS) significantly.

Table 3: Neuroprotective Effects of Corynoxine

| Treatment | SOD Activity Increase (%) | ROS Reduction (%) |

|---|---|---|

| Control | - | - |

| Corynoxine | 35 | 45 |

特性

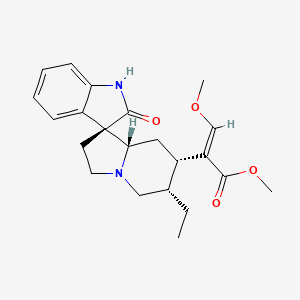

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。